molecular formula C5H11BrSi B080529 (1-Bromovinyl)trimethylsilane CAS No. 13683-41-5

(1-Bromovinyl)trimethylsilane

Cat. No. B080529
CAS RN: 13683-41-5
M. Wt: 179.13 g/mol
InChI Key: VVDJVCJVVHHCIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (1-Bromovinyl)trimethylsilane is typically achieved in good yield through the reaction of Vinyltrimethylsilane with Bromine at low temperatures followed by dehydrohalogenation in the presence of an amine base. Alternative syntheses and reagents, including (1-bromovinyl)triphenylsilane and (1-bromovinyl)triethylsilane, have also been documented (Labrecque & Chan, 2001).

Molecular Structure Analysis

The molecular structure and analysis of (1-Bromovinyl)trimethylsilane, including its InChI and InChIKey identifiers, provide foundational information for understanding its reactivity and interaction with other chemical entities. The physical form of this compound is typically a clear liquid, indicating its physical state under standard conditions.

Chemical Reactions and Properties

(1-Bromovinyl)trimethylsilane participates in a variety of chemical reactions. It undergoes lithium–halogen exchange in the presence of alkyllithium and serves as a dienophile in [4+2] cycloaddition reactions. Furthermore, it is used in palladium-catalyzed reactions and as a substrate for cyclopropanation, showcasing its versatility in organic synthesis. The compound's reactivity towards electrophiles, such as in the synthesis of functionally vinylsilanes, highlights its utility in creating complex organic molecules (Knockel & Normant, 1984).

Physical Properties Analysis

The physical properties of (1-Bromovinyl)trimethylsilane, including its boiling point, density, and solubility in organic solvents like THF and Et2O, are crucial for its handling and application in synthetic procedures. Its form as a clear liquid and complete miscibility with common organic solvents facilitate its use in a wide range of chemical reactions.

Chemical Properties Analysis

The chemical properties of (1-Bromovinyl)trimethylsilane, particularly its reactivity and the types of reactions it can participate in, are central to its application in organic synthesis. Its ability to undergo diverse reactions, such as lithium–halogen exchange, cycloaddition, and palladium-catalyzed coupling, underscores its importance as a reagent in the synthesis of complex organic structures.

Scientific Research Applications

Chemical Reactions and Syntheses

(1-Bromovinyl)trimethylsilane, also known as 1-(trimethylsilyl)vinyl bromide or 1-bromo-1-(trimethylsilyl)ethylene, is a versatile reagent in organic synthesis. It participates in lithium–halogen exchange reactions in the presence of alkyllithium, serving as a dienophile in [4 + 2] cycloaddition reactions. It's also used in palladium-catalyzed reactions and serves as a substrate for cyclopropanation. The compound is synthesized from the reaction of Vinyltrimethylsilane with Bromine at low temperatures, followed by dehydrohalogenation in the presence of an amine base. It's crucial to store this reagent in a dry area to maintain its reactivity and stability.

Intermediates in Synthesis

(E)-2-(Trimethylsilyl)vinyllithium and 1-(Trimethylsilyl)vinyllithium are prepared in situ under an inert atmosphere by the lithium–halogen exchange of (1-Bromovinyl)trimethylsilane with tert-Butyllithium. These compounds are used for introducing the β-(trimethylsilyl)vinyl moiety into molecules, and the resulting alkenylsilanes undergo useful electrophilic substitutions of the TMS group. These compounds add 1,2 to ketones and aldehydes, participate in 1,4-additions to enones via cuprates, assist in diene synthesis, and aid in the formation of vinylsilanes.

Organic Synthesis and Functionalization

(1-Bromovinyl)trimethylsilane is also involved in the synthesis of gem-difluoroolefins from carbonyl compounds, acting as a precursor in various functionalization reactions. It's also utilized in the synthesis of unsymmetrically substituted pyrene derivatives through (6-bromo-3,8-dibutylpyren-1-yl)trimethylsilane, demonstrating its utility in creating complex organic molecules.

Catalysis and Coupling Reactions

The compound plays a role in gold-catalyzed oxidative coupling reactions with aryltrimethylsilanes and cobalt-catalyzed 1,4-hydrovinylation of allylsilane and allylboronic esters, indicating its significance in facilitating complex organic reactions and syntheses (Gold-catalyzed coupling, Cobalt-catalyzed 1,4-hydrovinylation).

Safety And Hazards

“(1-Bromovinyl)trimethylsilane” is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It should be kept away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed. Precautionary measures against static discharge should be taken. It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

1-bromoethenyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrSi/c1-5(6)7(2,3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDJVCJVVHHCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159966
Record name (1-Bromovinyl)trimethylsilane
Source EPA DSSTox
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Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Bromovinyl)trimethylsilane

CAS RN

13683-41-5
Record name (1-Bromoethenyl)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13683-41-5
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Record name (1-Bromovinyl)trimethylsilane
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Record name (1-Bromovinyl)trimethylsilane
Source EPA DSSTox
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Record name (1-bromovinyl)trimethylsilane
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Synthesis routes and methods

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.0504 mmol, 5.0 mol %), NaI (300 mg, 2.00 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (16 μL, 0.10 mmol, 10 mol %), 1-bromo-1-(trimethylsilyl)ethylene (155 μL, 1.00 mmol), and THF (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 70° C. for 15 h. The resulting suspension was allowed to reach room temperature. Dichloromethane (2 mL) and dodecane (internal GC standard, 230 μL) were added to the reaction mixture. A 50 μL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 95% conversion of 1-bromo-1-(trimethylsilyl)ethylene and clean formation of 1-iodo-1-(trimethylsilyl)ethylene.
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
155 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Three
Quantity
230 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Bromovinyl)trimethylsilane

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